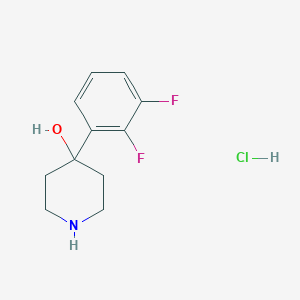![molecular formula C7H4ClF2N3 B13332449 5-Chloro-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13332449.png)
5-Chloro-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a chloro group at the 5-position and a difluoromethyl group at the 1-position of the pyrazolo[4,3-b]pyridine ring system. The unique structural features of this compound make it a valuable candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction proceeds through the formation of a difluoromethyl radical, which then adds to the pyrazolo[4,3-b]pyridine ring system.
Industrial Production Methods
Industrial production of 5-Chloro-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product. The use of metal-based catalysts, such as nickel or palladium complexes, can further improve the efficiency of the difluoromethylation reaction .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the difluoromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, typically in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 5-azido-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine and 5-thio-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine.
Oxidation Reactions: Products include this compound N-oxide.
Reduction Reactions: Products include 5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine.
Scientific Research Applications
5-Chloro-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, thereby modulating their activity. The chloro group can also participate in halogen bonding, further enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
- 5-Chloro-1-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- 5-Chloro-1-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Chloro-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both a chloro and a difluoromethyl group, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development
Properties
Molecular Formula |
C7H4ClF2N3 |
|---|---|
Molecular Weight |
203.57 g/mol |
IUPAC Name |
5-chloro-1-(difluoromethyl)pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H4ClF2N3/c8-6-2-1-5-4(12-6)3-11-13(5)7(9)10/h1-3,7H |
InChI Key |
PRXDPWKYZABKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N(N=C2)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Methylhexan-2-yl)amino]butan-1-ol](/img/structure/B13332370.png)
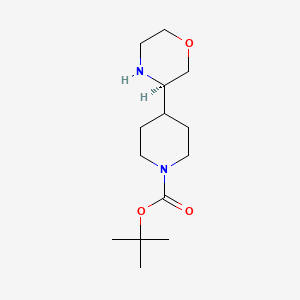
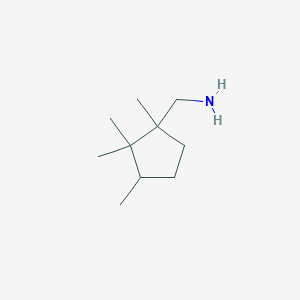
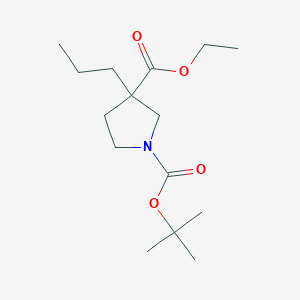
![{4-[(Ethylamino)methyl]cyclohexyl}methanamine](/img/structure/B13332389.png)
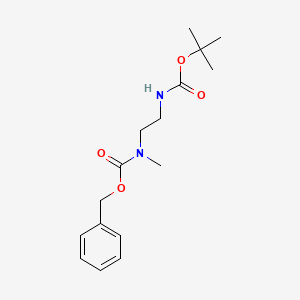
![(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine](/img/structure/B13332407.png)
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13332413.png)
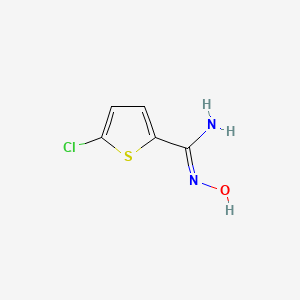
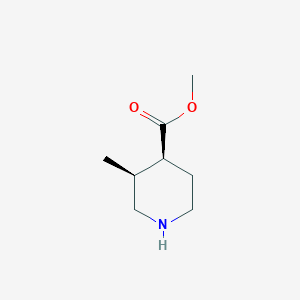
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13332432.png)
![2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B13332433.png)
![tert-Butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate](/img/structure/B13332434.png)
